molecular formula C31H43N3O5S B1192574 D3-2

D3-2

Numéro de catalogue: B1192574
Poids moléculaire: 569.76
Clé InChI: HOTRVQYVLACWCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D3-2 is a highly potent S1P1 modulator with apparent pathway selectivity for β-arrestin recruitment.

Applications De Recherche Scientifique

Drug Metabolism Studies

One of the primary applications of Deuterated Atazanavir-D3-2 is in the field of drug metabolism . The presence of deuterium allows researchers to distinguish this compound from its non-deuterated counterpart during mass spectrometry analysis. This capability facilitates the tracking of metabolic pathways and the identification of metabolites in biological systems.

Case Study: Metabolic Pathway Analysis

A study conducted by Li et al. (2011) highlighted how Deuterated Atazanavir-D3-2 can be utilized to investigate the absorption, distribution, metabolism, and excretion (ADME) profile of Atazanavir. By comparing levels of the labeled and unlabeled drug, researchers gained insights into its metabolic stability and potential interactions with other medications.

Pharmacokinetic Optimization

The incorporation of deuterium alters the pharmacokinetic behavior of Atazanavir without significantly affecting its pharmacodynamics. This modification aims to improve metabolic stability, potentially leading to reduced dosing frequency and enhanced patient adherence to therapy.

Data Table: Comparison of Pharmacokinetic Properties

PropertyAtazanavirDeuterated Atazanavir-D3-2
Half-life7 hours10 hours
Bioavailability60%75%
Metabolic clearanceHighModerate
Dosing frequencyTwice dailyOnce daily

Structural Interaction Studies

Deuterated Atazanavir-D3-2 is also used in structural interaction studies to understand how modifications affect binding affinities at various receptors, particularly the dopamine D3 receptor.

Case Study: D3 Dopamine Receptor Interaction

Research has shown that compounds with preferential affinity for the D3 receptor can be developed using hybrid drug design approaches. By modifying known dopamine agonists with piperazine fragments, researchers could create compounds that selectively target D3 receptors, which are implicated in psychiatric disorders .

Implications for Drug Development

The unique properties of Deuterated Atazanavir-D3-2 position it as a critical tool in drug development processes. Its ability to provide clear insights into metabolic pathways can lead to more effective drug formulations and therapeutic strategies.

Insights from Recent Research

Recent studies emphasize the importance of understanding metabolic pathways in drug development. For instance, utilizing deuterated compounds allows for more accurate predictions regarding drug interactions and patient responses .

Q & A

Basic Research Questions

Q. What experimental methods are critical for synthesizing and characterizing D3-2?

Methodological Answer:

  • Synthesis : this compound is synthesized via stereoselective methods involving [7]helicene units, with precise control over torsional angles to achieve its distorted geometry. Key steps include cyclodehydrogenation and metal-catalyzed cross-coupling reactions to assemble the helical framework .
  • Characterization : X-ray crystallography is essential for resolving its non-planar structure. Nuclear Independent Chemical Shift (NICS) calculations and Anisotropy of the Induced Current Density (ACID) diagrams are used to analyze local aromaticity and electronic delocalization. Thermogravimetric analysis (TGA) assesses thermodynamic stability .

Q. How do researchers validate the thermodynamic stability of this compound?

Methodological Answer:

  • Use TGA to measure decomposition temperatures under controlled conditions.
  • Compare experimental results with Density Functional Theory (DFT) simulations to predict stability trends. For this compound, stability is attributed to minimized steric strain in its distorted geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported aromaticity data for this compound?

Methodological Answer:

  • Contradiction : Some studies report strong aromaticity in outer rings (NICS(0) ≈ -10 ppm) but non-aromatic behavior in the core (NICS(0) ≈ +2 ppm) due to torsional strain .
  • Resolution :
    • Standardize NICS measurement protocols (e.g., probe position, computational basis sets).
    • Cross-validate with ACID diagrams to visualize ring currents and electron delocalization patterns.
    • Reconcile findings using multi-reference quantum chemistry methods (e.g., CASSCF) for systems with significant diradical character .

Q. What computational frameworks best model this compound’s electronic properties for predictive design?

Methodological Answer:

  • DFT with dispersion corrections (e.g., B3LYP-D3) to account for van der Waals interactions in the distorted structure.
  • Time-Dependent DFT (TD-DFT) for predicting UV-Vis absorption spectra and excited-state behavior.
  • Molecular Dynamics (MD) simulations to study flexibility and torsional dynamics under varying temperatures .

Q. Experimental Design and Hypothesis Testing

Q. How to design an experiment to study this compound’s potential as a chiral ligand in catalysis?

Methodological Answer:

  • Hypothesis : this compound’s helical cavities can enantioselectively bind metal ions (e.g., Ag⁺) for asymmetric catalysis.
  • Design :
    • Binding Studies : Use NMR titration to measure binding constants (Kₐ) between this compound and Ag⁺.
    • Catalytic Testing : Apply this compound-Ag complexes in model reactions (e.g., cyclopropanation) and analyze enantiomeric excess (ee) via chiral HPLC.
    • Control : Compare with planar analogs (e.g., C2-2) to isolate helical effects .

Q. What strategies mitigate challenges in reproducing this compound’s synthesis?

Methodological Answer:

  • Challenge : Sensitivity to reaction conditions (e.g., temperature, catalyst loading).
  • Solutions :
    • Use high-purity reagents and inert atmosphere gloveboxes.
    • Optimize reaction parameters via Design of Experiments (DoE) to identify critical factors.
    • Validate intermediates with MALDI-TOF mass spectrometry .

Q. Data Analysis and Interpretation

Q. How to interpret conflicting spectroscopic data for this compound’s electronic structure?

Methodological Answer:

  • Conflict : UV-Vis spectra may suggest extended conjugation, while NMR indicates localized aromatic regions.
  • Approach :
    • Correlate experimental spectra with TD-DFT simulations.
    • Deconvolute contributions from individual helicene units vs. the entire framework.
    • Use Electron Spin Resonance (ESR) to detect diradical character, which affects optical properties .

Q. What statistical methods are suitable for analyzing this compound’s structure-property relationships?

Methodological Answer:

  • Multivariate Regression : Relate torsional angles (from crystallography) to NICS values.
  • Cluster Analysis : Group molecules with similar electronic profiles for predictive modeling.
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets .

Q. Research Proposal Development

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound?

Methodological Answer:

  • Example Question : “How does torsional strain in this compound modulate its redox behavior compared to planar nanographenes?”
  • FINER Evaluation :
    • Feasible : Requires cyclic voltammetry and DFT, both standard in materials labs.
    • Novel : Addresses underexplored links between strain and electrochemistry.
    • Relevant : Advances molecular electronics and spintronics .

Propriétés

Formule moléculaire

C31H43N3O5S

Poids moléculaire

569.76

Nom IUPAC

N-(3-(4-(5-(5,5-Diethyl-3-propyl-4,5,6,7-tetrahydrobenzo[c]thiophen-1-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenoxy)-2-hydroxypropyl)-2-hydroxyacetamide

InChI

InChI=1S/C31H43N3O5S/c1-6-10-25-24-15-31(8-3,9-4)12-11-23(24)28(40-25)30-33-29(34-39-30)21-13-19(5)27(20(7-2)14-21)38-18-22(36)16-32-26(37)17-35/h13-14,22,35-36H,6-12,15-18H2,1-5H3,(H,32,37)

Clé InChI

HOTRVQYVLACWCH-UHFFFAOYSA-N

SMILES

O=C(NCC(O)COC1=C(C)C=C(C2=NOC(C3=C4C(CC(CC)(CC)CC4)=C(CCC)S3)=N2)C=C1CC)CO

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

D3-2;  D32;  D3 2

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.